Cas no 2228560-63-0 (1-(3-ethyloxetan-3-yl)cyclopentan-1-amine)
1-(3-ethyloxetan-3-yl)cyclopentan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-ethyloxetan-3-yl)cyclopentan-1-amine
- 2228560-63-0
- EN300-1815832
-
- Inchi: 1S/C10H19NO/c1-2-9(7-12-8-9)10(11)5-3-4-6-10/h2-8,11H2,1H3
- InChI Key: HFVQKHNBZGVECH-UHFFFAOYSA-N
- SMILES: O1CC(CC)(C1)C1(CCCC1)N
Computed Properties
- Exact Mass: 169.146664230g/mol
- Monoisotopic Mass: 169.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 35.2Ų
1-(3-ethyloxetan-3-yl)cyclopentan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1815832-0.05g |
1-(3-ethyloxetan-3-yl)cyclopentan-1-amine |
2228560-63-0 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1815832-0.1g |
1-(3-ethyloxetan-3-yl)cyclopentan-1-amine |
2228560-63-0 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1815832-0.25g |
1-(3-ethyloxetan-3-yl)cyclopentan-1-amine |
2228560-63-0 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1815832-0.5g |
1-(3-ethyloxetan-3-yl)cyclopentan-1-amine |
2228560-63-0 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1815832-1.0g |
1-(3-ethyloxetan-3-yl)cyclopentan-1-amine |
2228560-63-0 | 1g |
$986.0 | 2023-05-23 | ||
| Enamine | EN300-1815832-2.5g |
1-(3-ethyloxetan-3-yl)cyclopentan-1-amine |
2228560-63-0 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1815832-5.0g |
1-(3-ethyloxetan-3-yl)cyclopentan-1-amine |
2228560-63-0 | 5g |
$2858.0 | 2023-05-23 | ||
| Enamine | EN300-1815832-10.0g |
1-(3-ethyloxetan-3-yl)cyclopentan-1-amine |
2228560-63-0 | 10g |
$4236.0 | 2023-05-23 | ||
| Enamine | EN300-1815832-1g |
1-(3-ethyloxetan-3-yl)cyclopentan-1-amine |
2228560-63-0 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1815832-5g |
1-(3-ethyloxetan-3-yl)cyclopentan-1-amine |
2228560-63-0 | 5g |
$2858.0 | 2023-09-19 |
1-(3-ethyloxetan-3-yl)cyclopentan-1-amine Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 1-(3-ethyloxetan-3-yl)cyclopentan-1-amine
Introduction to 1-(3-ethyloxetan-3-yl)cyclopentan-1-amine (CAS No. 2228560-63-0)
1-(3-ethyloxetan-3-yl)cyclopentan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228560-63-0, is a compound of significant interest in the field of medicinal chemistry and pharmacological research. This molecule, featuring a cyclopentanamine core linked to an ethyloxetane moiety, has garnered attention due to its unique structural features and potential biological activities. The presence of the oxetane ring, a strained three-membered heterocycle, introduces conformational rigidity and reactivity that can be exploited for designing novel therapeutic agents.
The ethyloxetan-3-yl substituent in the molecular structure of 1-(3-ethyloxetan-3-yl)cyclopentan-1-amine plays a crucial role in determining its chemical and biological properties. Oxetanes are known for their ability to undergo ring-opening reactions under various conditions, making them valuable intermediates in synthetic chemistry. This reactivity can be harnessed to develop bioconjugates or to introduce specific functional groups into the molecule, thereby modulating its pharmacokinetic and pharmacodynamic profiles.
In recent years, there has been growing interest in the development of small molecules that can interact with biological targets in novel ways. The cyclopentanamine scaffold is particularly relevant in this context, as it is found in several bioactive compounds, including drugs used to treat neurological and cardiovascular disorders. The combination of the cyclopentanamine moiety with the ethyloxetane group in 1-(3-ethyloxetan-3-yl)cyclopentan-1-amine suggests potential applications in drug discovery, particularly in the design of molecules that require precise spatial orientation and binding affinity.
One of the most compelling aspects of this compound is its potential as a lead structure for further derivatization. The oxetane ring can be selectively opened to introduce various functional groups, allowing chemists to tailor the molecule for specific biological activities. For instance, studies have shown that oxetane-containing compounds can exhibit inhibitory effects on certain enzymes and receptors, making them attractive candidates for therapeutic development. The 1-(3-ethyloxetan-3-yl)cyclopentan-1-amine structure provides a versatile platform for exploring these interactions.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of small molecules like 1-(3-ethyloxetan-3-yl)cyclopentan-1-amine with high accuracy. These tools have been instrumental in identifying promising candidates for further experimental validation. By leveraging molecular docking simulations and quantum mechanical calculations, scientists can optimize the structure of this compound to enhance its potency and selectivity. Such computational approaches are increasingly becoming integral to drug discovery pipelines, streamlining the process from hit identification to lead optimization.
The synthesis of 1-(3-ethyloxetan-3-yl)cyclopentan-1-amine presents unique challenges due to the sensitivity of the oxetane ring. However, recent methodologies have demonstrated effective strategies for constructing this motif while maintaining its integrity. Transition-metal-catalyzed reactions and organocatalytic approaches have emerged as powerful tools for generating complex molecular architectures. These methods not only improve yield but also allow for greater control over regioselectivity and stereoselectivity, which are critical factors in medicinal chemistry.
From a biological perspective, the potential applications of 1-(3-ethyloxetan-3-y)cyclopentanamne are vast. Preclinical studies have suggested that derivatives of this compound may exhibit therapeutic effects in areas such as pain management, inflammation modulation, and neuroprotection. The cyclopentanamine core is known to interact with biologically relevant targets, while the oxetane group offers opportunities for further functionalization. This combination makes it an attractive scaffold for designing next-generation therapeutics.
The role of CAS No. 2228560-63 0 in facilitating research is underscored by its accessibility through specialized chemical suppliers. The availability of this compound allows researchers to conduct rapid screening assays and explore its potential applications without extensive synthetic efforts. This accessibility is particularly valuable in academic settings where resources may be limited but innovation remains paramount.
In conclusion, 1-( 3 - eth y lo x e t an - 3 - y l ) c y c lo p e n ta n - 1 - a m ine ( C A S N o . 2 2 2 8 5 6 0 - 6 3 - 0 ) represents a promising candidate for further investigation in medicinal chemistry and pharmacology. Its unique structural features and potential biological activities make it a valuable tool for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound, it is likely that additional derivatives will be developed with enhanced properties suitable for therapeutic use.
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